molecular formula C17H15ClN4O2S B2690736 Benzo[d]thiazol-2-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034398-20-2

Benzo[d]thiazol-2-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2690736
CAS No.: 2034398-20-2
M. Wt: 374.84
InChI Key: JJOZDBOKKYIGGS-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a compound that has been studied for its potential applications in various fields. It is a benzothiazole derivative, a class of compounds known for their diverse biological effects .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A study on the synthesis and antimicrobial activity of new pyridine derivatives, including compounds related to Benzo[d]thiazol-2-yl derivatives, found variable and modest activity against bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
  • Another research focused on Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. The study designed, synthesized, and evaluated their biological activity against Mycobacterium tuberculosis, revealing several compounds with potent anti-tubercular activity (Pancholia et al., 2016).

Antiproliferative Activity

  • Research into thiazole/benzothiazole fused pyranopyrimidine derivatives demonstrated significant antiproliferative activity against multiple cancer cell lines, including prostate, cervical, breast, and colon cancer cells. This highlights the potential of such compounds in cancer therapy (Nagaraju et al., 2020).

Synthesis and Characterization

  • Several studies have been dedicated to the synthesis and characterization of novel compounds based on the Benzo[d]thiazol-2-yl structure. These include efforts to understand their structural properties, synthesis methods, and potential biological activities. For instance, the synthesis of novel benzothiazole pyrimidine derivatives has shown promising antibacterial and antifungal activity, indicating a broad spectrum of potential applications in medical research (Maddila et al., 2016).

Future Directions

Benzothiazole derivatives, including this compound, continue to be a subject of research due to their diverse biological effects. Future research may focus on further understanding their mechanisms of action, improving their synthesis methods, and exploring their potential applications .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c18-11-8-19-17(20-9-11)24-12-4-3-7-22(10-12)16(23)15-21-13-5-1-2-6-14(13)25-15/h1-2,5-6,8-9,12H,3-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOZDBOKKYIGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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